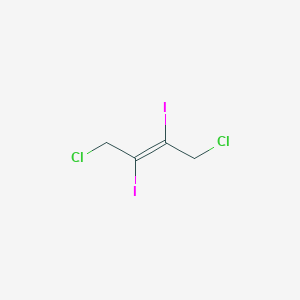

1,4-Dichloro-2,3-diiodo-2-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

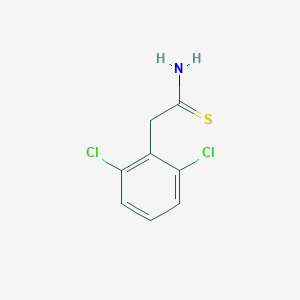

1,4-Dichloro-2,3-diiodo-2-butene, also known as DCIB, is a chemical compound that has been widely used in scientific research. It is a highly reactive, electrophilic compound that can modify proteins and nucleic acids. DCIB has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions.

Scientific Research Applications

1,4-Dichloro-2,3-diiodo-2-butene has been widely used in scientific research as a tool to study enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions. It has been used to modify specific amino acid residues in proteins, such as histidine, cysteine, and lysine, to study the role of these residues in enzyme catalysis and protein structure. 1,4-Dichloro-2,3-diiodo-2-butene has also been used to crosslink proteins and nucleic acids, to study the interactions between these molecules and their role in biological processes.

Mechanism Of Action

1,4-Dichloro-2,3-diiodo-2-butene is a highly reactive electrophile that can modify proteins and nucleic acids by forming covalent bonds with specific amino acid residues and nucleotides. The mechanism of action of 1,4-Dichloro-2,3-diiodo-2-butene involves the formation of a reactive intermediate, which can react with nucleophiles, such as amino acids and nucleotides, to form covalent adducts. The formation of these adducts can alter the structure and function of proteins and nucleic acids, leading to changes in biological activity.

Biochemical And Physiological Effects

1,4-Dichloro-2,3-diiodo-2-butene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Dichloro-2,3-diiodo-2-butene can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by modifying specific amino acid residues in the active site. 1,4-Dichloro-2,3-diiodo-2-butene has also been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo, 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce oxidative stress and inflammation in animal models, suggesting that it may have toxic effects at high doses.

Advantages And Limitations For Lab Experiments

1,4-Dichloro-2,3-diiodo-2-butene has a number of advantages as a tool for scientific research. It is a highly reactive electrophile that can modify specific amino acid residues and nucleotides, allowing researchers to study the role of these molecules in biological processes. 1,4-Dichloro-2,3-diiodo-2-butene is also relatively easy to synthesize and handle, making it accessible to a wide range of researchers. However, 1,4-Dichloro-2,3-diiodo-2-butene also has some limitations. It is a highly reactive compound that can modify multiple sites on proteins and nucleic acids, making it difficult to interpret the results of experiments. 1,4-Dichloro-2,3-diiodo-2-butene can also have toxic effects at high doses, which can limit its use in vivo.

Future Directions

There are a number of future directions for research on 1,4-Dichloro-2,3-diiodo-2-butene. One area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene derivatives that are more selective for specific amino acid residues and nucleotides. This could allow researchers to study the role of these molecules in biological processes with greater precision. Another area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene-based therapies for cancer and other diseases. 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, there is a need for more research on the toxic effects of 1,4-Dichloro-2,3-diiodo-2-butene, particularly at low doses. This could help to inform the safe use of 1,4-Dichloro-2,3-diiodo-2-butene in scientific research and potential therapeutic applications.

Synthesis Methods

1,4-Dichloro-2,3-diiodo-2-butene can be synthesized by reacting 1,4-dichloro-2-butene with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The reaction proceeds via an electrophilic substitution mechanism, where iodine acts as an oxidizing agent and the Lewis acid catalyst enhances the reactivity of the electrophile. The product is a yellow crystalline solid that is highly reactive and must be handled with care.

properties

CAS RN |

19095-67-1 |

|---|---|

Product Name |

1,4-Dichloro-2,3-diiodo-2-butene |

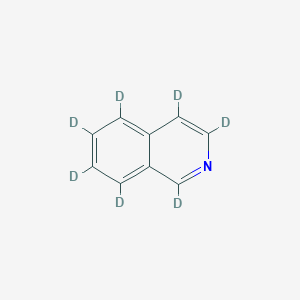

Molecular Formula |

C4H4Cl2I2 |

Molecular Weight |

376.79 g/mol |

IUPAC Name |

(E)-1,4-dichloro-2,3-diiodobut-2-ene |

InChI |

InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+ |

InChI Key |

PZBBWINMCIRSAZ-ONEGZZNKSA-N |

Isomeric SMILES |

C(/C(=C(/CCl)\I)/I)Cl |

SMILES |

C(C(=C(CCl)I)I)Cl |

Canonical SMILES |

C(C(=C(CCl)I)I)Cl |

synonyms |

1,4-Dichloro-2,3-diiodo-2-butene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)